molecular formula C10H16N4O B1453785 N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide CAS No. 1250542-20-1

N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide

Cat. No. B1453785
CAS RN: 1250542-20-1
M. Wt: 208.26 g/mol
InChI Key: UXRAMRDGZNKETK-UHFFFAOYSA-N
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Description

“N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and a hydrazine group, which is a type of amine that contains two nitrogen atoms. The “butan-2-yl” indicates a butyl group attached at the second carbon .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups. The pyridine ring provides a planar, aromatic center to the molecule. The butyl group is an alkyl chain, which may provide some flexibility to the molecule, and the hydrazine group could potentially form hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyridine ring might undergo electrophilic substitution reactions, while the hydrazine group could potentially be involved in reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the pyridine ring might make it somewhat polar, while the butyl group would provide some hydrophobic character .

Scientific Research Applications

Antifungal Applications

N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide: has been studied for its potential as an antifungal agent. Pyridine derivatives, such as this compound, have shown good biological activity and are utilized in pesticides and medicines .

Experimental Procedure

Researchers synthesized a series of substituted benzoyl carbamates containing a pyridine ring to evaluate their in vitro antifungal activity .

Results

The compounds exhibited moderate to strong bioactivity against Botrytis cinerea , with certain compounds showing significant activity with EC50 values of 6.45–6.98 μg/mL . This activity was comparable or superior to that of chlorothalonil, a standard fungicide .

Chemical Synthesis

The compound is used in the synthesis of various chemical structures due to its reactive hydrazinyl group.

Experimental Procedure

In one example, the compound is used as a precursor in the synthesis of benzoylcarbamates bearing a pyridine moiety .

Results

The synthesis process led to the creation of novel compounds with potential applications in the development of new antifungal agents .

Agricultural Chemistry

The compound’s potential use in agricultural chemistry, particularly as a fungicide, could lead to more effective crop protection methods.

Experimental Procedure

The compound’s derivatives are tested against various plant pathogenic fungi to assess their effectiveness as fungicides .

Results

Some derivatives have shown promising results in controlling plant diseases, which could translate to practical applications in agriculture .

Mechanism of Action

Without specific information about this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its activity would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of this compound could potentially contribute to various fields, such as medicinal chemistry, if it shows promising biological activity. Further studies would be needed to fully explore its properties .

properties

IUPAC Name

N-butan-2-yl-6-hydrazinylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-3-7(2)13-10(15)8-4-5-9(14-11)12-6-8/h4-7H,3,11H2,1-2H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRAMRDGZNKETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CN=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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